

Application Note: High-Throughput Analysis of Butyl Cyclohexyl Phthalate in Environmental Water Samples

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Compound of Interest

Compound Name: *Butyl cyclohexyl phthalate*

Cat. No.: *B041341*

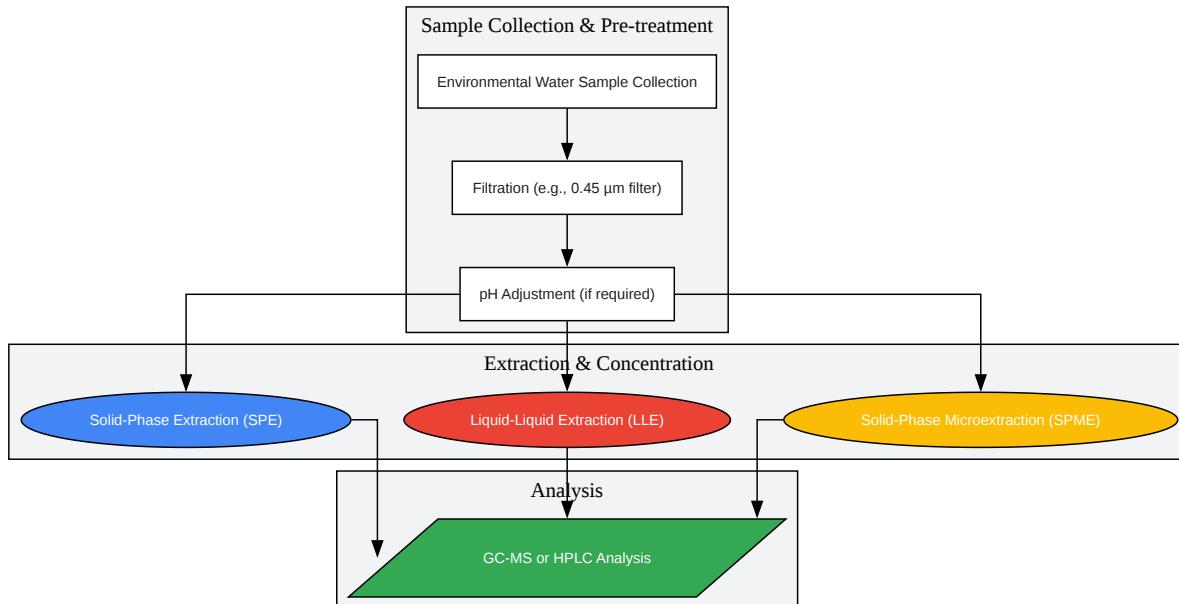
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Introduction

Butyl cyclohexyl phthalate (BCHP) is a plasticizer used in various consumer and industrial products, leading to its potential release into the environment and subsequent contamination of water sources. As a compound of emerging concern due to its potential endocrine-disrupting properties, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental water samples. This application note provides detailed protocols for the sample preparation of BCHP in environmental water using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), followed by chromatographic analysis. These methods are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Experimental Workflow

The general workflow for the analysis of **Butyl Cyclohexyl Phthalate** in environmental water samples involves sample collection, preparation (extraction and concentration), and instrumental analysis. The following diagram illustrates the key stages of the sample preparation processes described in this document.

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Caption: Workflow for BCHP analysis in water.

Data Presentation

The following table summarizes typical performance data for the different sample preparation methods for phthalate analysis in water. While specific data for BCHP may vary, these values provide a comparative overview of what can be expected.

Parameter	Solid-Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)	Solid-Phase Microextraction (SPME)
Recovery (%)	85 - 110% [1] [2]	79 - 101% [3]	88 - 107% [4]
Limit of Detection (LOD)	0.025 - 0.05 mg/L [2]	5.0 - 7.0 mg/L [3]	4.0 - 9.5 ng/mL [4]
Limit of Quantification (LOQ)	0.08 - 0.17 mg/L [2]	17 - 23 mg/L [3]	1.5 - 3.0 ng/L [5]
Sample Volume	100 - 500 mL	100 - 1000 mL	10 - 20 mL
Solvent Consumption	Low to Moderate	High	Very Low
Analysis Time	Moderate	Long	Short (extraction)

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly efficient method for the extraction and preconcentration of phthalates from aqueous samples.[\[1\]](#)[\[2\]](#) Florisil or C18 cartridges are commonly used for this purpose.[\[1\]](#)[\[3\]](#)

Materials:

- SPE cartridges (e.g., 6 mL, 1 g Florisil or 3 mL, 500 mg C18)[\[1\]](#)
- SPE vacuum manifold
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)[\[1\]](#)
- Deionized water
- Nitrogen gas evaporator
- Autosampler vials

Protocol:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5.0 mL of methanol under vacuum, followed by 5.0 mL of deionized water.[1][2] Do not allow the cartridge to go dry.
- Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 1.0 mL/min.[2]
- Cartridge Washing: Wash the cartridge with 5.0 mL of deionized water to remove any interfering polar compounds.
- Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen gas.
- Elution: Elute the retained BCHP from the cartridge using 5.0 mL of ethyl acetate.[1][3]
- Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
- Analysis: Transfer the concentrated sample to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Liquid-Liquid Extraction (LLE)

LLE is a conventional and robust method for extracting organic compounds from aqueous matrices.

Materials:

- Separatory funnel (1 L)
- Dichloromethane (DCM, HPLC grade)[3]
- Sodium chloride (NaCl)[3]
- Anhydrous sodium sulfate

- Rotary evaporator or nitrogen gas evaporator
- Autosampler vials

Protocol:

- Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel.
- Salting Out: Add 15 g of NaCl to the sample and shake to dissolve.[\[6\]](#) This increases the ionic strength and enhances the extraction efficiency.[\[3\]](#)
- Extraction:
 - Add 30 mL of dichloromethane to the separatory funnel.
 - Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
 - Allow the layers to separate for at least 10 minutes.
 - Drain the lower organic layer into a collection flask.
 - Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.
- Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
- Concentration: Concentrate the extract to a final volume of 1.0 mL using a rotary evaporator or a gentle stream of nitrogen.
- Analysis: Transfer the concentrated sample to an autosampler vial for GC-MS or HPLC analysis.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, fast, and sensitive technique for the extraction of volatile and semi-volatile organic compounds.[\[1\]](#)

Materials:

- SPME fiber assembly (e.g., 85 µm polyacrylate or 70 µm Carbowax-divinylbenzene)[7][8]
- SPME autosampler or manual holder
- Heater-stirrer
- 10 mL or 20 mL headspace vials with septa
- Autosampler vials with inserts

Protocol:

- Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions. This is typically done by inserting the fiber into the GC inlet at a high temperature.
- Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.
- Extraction:
 - Place the vial in a heater-stirrer.
 - Expose the SPME fiber to the headspace or immerse it directly into the sample.
 - Extract for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 25°C) with constant stirring.[9]
- Desorption:
 - Retract the fiber into the needle.
 - Immediately insert the fiber into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.
- Analysis: The desorbed compounds are then separated and detected by the GC-MS system.

Conclusion

The choice of sample preparation method for **Butyl Cyclohexyl Phthalate** analysis depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

SPE offers excellent preconcentration and cleanup, making it suitable for trace-level analysis. [1][2] LLE is a classic and effective method, though it is more labor-intensive and consumes larger quantities of organic solvents.[10] SPME provides a rapid, sensitive, and solventless alternative, ideal for high-throughput screening.[1] Proper validation of the chosen method is essential to ensure accurate and reliable quantification of BCHP in environmental water samples.

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